2-Bromo-1-cyclopropylpentan-1-one
Description
Significance of α-Haloketones in Contemporary Organic Synthesis
α-Haloketones are a cornerstone of modern organic synthesis, prized for their versatility as building blocks. The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers in the molecule: the carbonyl carbon and the α-carbon. This dual reactivity allows for a wide array of chemical transformations, making them invaluable precursors to a diverse range of molecular scaffolds.
They are particularly instrumental in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. For instance, α-bromoketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis and related reactions for constructing thiazole, imidazole, and other nitrogen- and sulfur-containing heterocycles. Furthermore, their ability to act as potent alkylating agents for various nucleophiles, including amines, thiols, and carbanions, underpins their utility in the formation of new carbon-carbon and carbon-heteroatom bonds.
The Unique Role of Cyclopropyl (B3062369) Ketones as Strategic Synthetic Building Blocks
Cyclopropyl ketones are another class of compounds that have garnered significant attention from synthetic chemists. The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which imparts unique chemical properties. This strain can be released in a variety of chemical reactions, effectively making the cyclopropyl group a "spring-loaded" functional group.
In recent years, cyclopropyl ketones have emerged as versatile partners in a range of cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered rings. nih.govacs.org These reactions can be initiated by one-electron reduction of the ketone to a radical anion, which then undergoes ring opening to form a 1,3-radical anion that can be trapped by an alkene or alkyne. This strategy has proven to be a powerful method for the construction of highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings, which are common motifs in natural products and other complex organic molecules. The reactivity of alkyl cyclopropyl ketones in such transformations is an area of active research. acs.org
Historical Trajectories and Evolution of α-Bromo-carbonyl Chemistry
The chemistry of α-bromo-carbonyl compounds has a rich history, dating back to the late 19th and early 20th centuries. Early investigations focused on their synthesis, typically through the direct bromination of ketones or aldehydes, and their fundamental reactivity with nucleophiles. A significant milestone in this area was the development of the Hell-Vollhard-Zelinsky reaction, which allows for the α-halogenation of carboxylic acids.
Over the decades, the synthetic utility of α-bromo-carbonyl compounds has expanded dramatically. The Favorskii rearrangement, discovered in the early 20th century, demonstrated the ability of α-haloketones to undergo skeletal rearrangements to form carboxylic acid derivatives. In more recent times, the focus has shifted towards the development of more selective and environmentally benign methods for their synthesis and their application in complex molecule synthesis. The use of α-bromo ketones in transition metal-catalyzed cross-coupling reactions has further broadened their synthetic scope.
Current Research Paradigms and Emerging Trends in α-Halocyclopropylketone Chemistry
The chemistry of α-halocyclopropylketones, such as the titular 2-Bromo-1-cyclopropylpentan-1-one, represents a confluence of the reactivity patterns of both α-haloketones and cyclopropyl ketones. While specific research on this particular molecule is limited, current trends in related areas offer insights into its potential.
One major area of interest is the use of these compounds in cascade reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and a significant increase in molecular complexity. For example, the reaction of an α-halocyclopropylketone with a nucleophile could be followed by a ring-opening or rearrangement of the cyclopropyl group, leading to the formation of complex acyclic or heterocyclic structures.
Another emerging trend is the use of photoredox catalysis to initiate novel transformations of these compounds. The ability to generate radical intermediates under mild conditions opens up new avenues for their application in, for example, C-H functionalization and cross-coupling reactions. The reactivity of alkyl cyclopropyl ketones in such photocatalyzed cycloadditions is a subject of ongoing investigation. nih.gov Given the presence of the reactive C-Br bond, α-bromocyclopropylketones are also promising substrates for nickel-catalyzed cross-electrophile coupling reactions to form γ-alkyl ketones. rsc.org
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 2-Bromo-1-cyclopropylpentan-1-one
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₁₃BrO | |
| Molecular Weight | 205.09 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar α-bromoketones |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolation from 2-Bromo-1-cyclopropylethanone (B104821) |
| Density | ~1.4 g/cm³ | Extrapolation from 2-Bromo-1-cyclopropylethanone |
| Solubility | Soluble in common organic solvents | General property of similar ketones |
Table 2: Predicted Spectroscopic Data for 2-Bromo-1-cyclopropylpentan-1-one
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Multiplet for the cyclopropyl protons (~0.8-1.5 ppm)- Triplet for the terminal methyl group of the butyl chain (~0.9 ppm)- Multiplets for the methylene (B1212753) groups of the butyl chain (~1.3-1.7 ppm)- Triplet for the methylene group adjacent to the carbonyl (~2.8 ppm)- Singlet or doublet for the proton at the α-position (~4.2 ppm) |
| ¹³C NMR | - Signal for the cyclopropyl carbons (~10-20 ppm)- Signals for the carbons of the butyl chain (~14, 22, 26 ppm)- Signal for the carbon at the α-position (~45 ppm)- Signal for the carbonyl carbon (~200 ppm) |
| IR Spectroscopy | - Strong absorption band for the C=O stretch (~1710 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. |
Synthesis and Reactivity
The synthesis of 2-Bromo-1-cyclopropylpentan-1-one would likely follow established methods for the α-bromination of ketones. A plausible route would involve the reaction of 1-cyclopropylpentan-1-one with a brominating agent such as bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS). masterorganicchemistry.com
The reactivity of 2-Bromo-1-cyclopropylpentan-1-one is expected to be rich and varied, combining the characteristic reactions of α-bromoketones and cyclopropyl ketones. Key anticipated reactions include:
Nucleophilic Substitution: The bromine atom is a good leaving group and is expected to be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to form a variety of substituted products.
Favorskii Rearrangement: In the presence of a base, the compound could undergo a Favorskii rearrangement to yield a cyclopropanecarboxylic acid derivative.
Formation of Heterocycles: It would be a valuable precursor for the synthesis of various heterocycles, such as thiazoles and imidazoles, through condensation reactions with appropriate partners.
Radical Reactions: The C-Br bond could be homolytically cleaved under photolytic or radical-initiating conditions to generate an α-keto radical, which could participate in a variety of addition and cyclization reactions.
Cyclopropyl Ring Opening: Under certain conditions, such as reduction with dissolving metals or reaction with strong electrophiles, the cyclopropyl ring could undergo opening to form linear or rearranged products.
Properties
CAS No. |
34650-67-4 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromo-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7(9)8(10)6-4-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
CTMBQMDYBHMRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1CC1)Br |
Origin of Product |
United States |
Reactivity and Transformational Pathways of 2 Bromo 1 Cyclopropylpentan 1 One
Reactions Involving the α-Bromo Substituent
The bromine atom, being a good leaving group, is the focal point for several important transformations at the α-carbon. The adjacent carbonyl group enhances the reactivity of the C-Br bond towards nucleophilic attack. nih.gov
Nucleophilic Substitution Reactions for Diverse Functionalization
The α-carbon in 2-Bromo-1-cyclopropylpentan-1-one is susceptible to nucleophilic attack, primarily through an S\N2 mechanism. jove.com A variety of nucleophiles can displace the bromide ion, leading to the formation of a wide array of functionalized products. This reactivity is a cornerstone of the synthetic utility of α-bromoketones. nih.gov
The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine. The presence of the carbonyl group influences the reaction rate, often enhancing it compared to simple alkyl halides. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy ketone |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | α-Methoxy ketone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thiophenyl ketone |
| Azide | Sodium Azide (NaN₃) | α-Azido ketone |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano ketone |
This table illustrates the expected products from the reaction of 2-Bromo-1-cyclopropylpentan-1-one with various nucleophiles, based on the known reactivity of α-bromoketones.
Computational studies on similar α-bromoketones have shown that the reaction pathway can be influenced by the nature of the nucleophile and the solvent system. up.ac.zaup.ac.za For instance, weakly basic nucleophiles generally favor substitution. jove.comacs.org
β-Elimination Processes Leading to α,β-Unsaturated Ketones
In the presence of a strong, non-nucleophilic base, 2-Bromo-1-cyclopropylpentan-1-one can undergo a β-elimination reaction to yield an α,β-unsaturated ketone. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. fiveable.melibretexts.org
The use of a sterically hindered base, such as pyridine (B92270) or potassium tert-butoxide, is often employed to favor elimination over substitution. libretexts.org The resulting α,β-unsaturated ketone is a valuable synthetic intermediate, particularly for conjugate addition reactions.
Table 2: Reagents and Products in β-Elimination
| Base | Product |
|---|---|
| Potassium tert-butoxide | 1-Cyclopropylpent-2-en-1-one |
| Pyridine | 1-Cyclopropylpent-2-en-1-one |
This table shows potential bases for the β-elimination of 2-Bromo-1-cyclopropylpentan-1-one and the expected α,β-unsaturated product.
Reductive Dehalogenation Strategies
The bromine atom can be removed through reductive dehalogenation to yield the parent ketone, 1-cyclopropylpentan-1-one. This transformation can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) in a polar solvent, or organometallic reagents. wikipedia.orgacs.org
Another approach involves the use of sodium O,O-diethyl phosphorotelluroate for the dehalogenation of α-bromo ketones. acs.org Reductive dehalogenation is a useful strategy when the parent ketone is the desired product or when the bromine atom is used as a temporary activating group.
Reactivity of the Carbonyl Moiety
The carbonyl group is another key reactive site in 2-Bromo-1-cyclopropylpentan-1-one, primarily undergoing nucleophilic addition reactions.
Nucleophilic Addition and Subsequent Derivatives
The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. libretexts.org This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.
Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The latter would also likely reduce the carbon-bromine bond.
Table 3: Nucleophilic Addition Reactions at the Carbonyl Group
| Reagent | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-Bromo-1-cyclopropyl-1-methylpentan-1-ol |
| Sodium borohydride (NaBH₄) | Alkoxyborate | 2-Bromo-1-cyclopropylpentan-1-ol |
This table provides examples of nucleophilic addition to the carbonyl group of 2-Bromo-1-cyclopropylpentan-1-one and the expected alcohol products.
Cyclopropyl (B3062369) Ring Reactivity and Transformations
The cyclopropyl group, due to its inherent ring strain, can participate in a variety of ring-opening reactions, especially when activated by an adjacent carbonyl group. nih.govacs.org These reactions are often catalyzed by Lewis acids or transition metals and can lead to the formation of five-membered rings or linear chains. acs.orgacs.org
For instance, treatment of cyclopropyl ketones with a Lewis acid can facilitate ring opening to generate an enolate, which can then be trapped by an electrophile. acs.org Nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl halides has been shown to produce γ-alkyl ketones. rsc.org Furthermore, samarium(II) iodide has been used to catalyze formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.govnih.gov
The specific reactivity of the cyclopropyl ring in 2-Bromo-1-cyclopropylpentan-1-one would likely be influenced by the reaction conditions and the reagents employed, potentially competing with reactions at the α-bromo and carbonyl positions.
Strain-Release Induced Reactions
The significant strain energy of the cyclopropane (B1198618) ring is a primary driving force for the reactivity of cyclopropyl ketones. nih.gov This strain can be harnessed to promote reactions that lead to more stable, larger ring systems or acyclic products. nih.govnih.gov In molecules like 2-Bromo-1-cyclopropylpentan-1-one, the activation of the carbonyl group or the cleavage of the carbon-bromine bond can initiate processes where the cyclopropyl ring opens. For instance, electrophile-induced spirocyclization-desilylation reactions have been demonstrated with azabicyclo[1.1.0]butane (ABB) ketone precursors, where the relief of strain from the bicyclobutane fragment drives the formation of spiro-azetidines. nih.gov Similarly, visible-light photocatalysis can induce strain-release transformations in highly strained systems like bicyclo[1.1.0]butanes, leading to diverse molecular architectures through electron or energy transfer pathways. rsc.org The opening of the cyclopropyl ring in 2-Bromo-1-cyclopropylpentan-1-one would lead to a 1,5-dicarbonyl precursor or a related homoenolate equivalent, which can then be trapped by various nucleophiles or undergo subsequent cyclizations.
Formal [3+2] Cycloaddition Reactions
A synthetically valuable transformation of cyclopropyl ketones is their participation in formal [3+2] cycloaddition reactions. nih.govnih.gov In this process, the three carbon atoms of the cyclopropyl ketone moiety react with a two-atom component (like an alkene or alkyne) to form a five-membered cyclopentane (B165970) or cyclopentene (B43876) ring. nih.gov This transformation leverages the strain of the cyclopropane ring as a thermodynamic driving force for the construction of more complex carbocycles. scispace.com
Visible light photocatalysis has emerged as a powerful and mild method to initiate [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govscispace.comacs.org The process is typically initiated by the single-electron reduction of the ketone to form a ketyl radical anion. nih.govacs.org This reduction can be achieved using a photocatalytic system, for example, comprising Ru(bpy)₃²⁺, a Lewis acid like La(OTf)₃, and an amine. nih.govacs.org Upon irradiation with visible light, the photocatalyst promotes the one-electron reduction of the aryl cyclopropyl ketone. scispace.com The resulting radical anion is prone to rapid ring-opening, forming a distonic radical anion which then engages in the cycloaddition cascade. nih.govacs.org This method provides a mechanistically distinct alternative to transition-metal-catalyzed cycloadditions. scispace.com
Samarium(II) diiodide (SmI₂), a potent single-electron transfer (SET) reductant, is highly effective in mediating radical reactions. nih.gov It can be used to catalyze the intermolecular cross-coupling of aryl cyclopropyl ketones with alkynes to furnish decorated cyclopentenes. nih.gov The reaction proceeds through the reversible SET from SmI₂ to the cyclopropyl ketone, generating a ketyl radical which undergoes fragmentation. nih.gov This intermediate then couples with the alkyne partner. A key feature of this catalytic system is the operation of a radical relay mechanism that regenerates the active Sm(II) species, thus avoiding the need for stoichiometric amounts of the reagent. nih.gov
The scope of these cycloaddition reactions has been investigated with various unsaturated partners.
Alkenes : In the visible light-promoted reaction, electron-deficient alkenes, such as enones, are effective partners. nih.govscispace.com The presence of an α-substituent on the enone partner generally improves the efficiency and stereoselectivity of the cycloaddition. scispace.comacs.org α-Substituted thioesters have been shown to be particularly effective, leading to high diastereoselectivity. acs.org A limitation is that aliphatic cyclopropyl ketones are often unsuccessful substrates in these photocatalytic reactions, likely due to the higher difficulty in generating their corresponding radical anions compared to aryl cyclopropyl ketones. scispace.comacs.org
Alkynes : SmI₂-catalyzed coupling shows a broad substrate scope with alkynes, leading to a variety of substituted cyclopentenes. nih.gov This method provides a powerful tool for linking cyclopropyl ketones with alkyne fragments.
Enynes : While specific studies on using enynes as partners for 2-Bromo-1-cyclopropylpentan-1-one cycloadditions are not prevalent, the reactivity patterns with alkenes and alkynes suggest that the double and triple bonds of an enyne could potentially react, depending on the catalytic system and the substitution pattern of the enyne.
Table 1: Scope of Reaction Partners in Photocatalytic [3+2] Cycloaddition Data derived from studies on aryl cyclopropyl ketones.
| Entry | Cycloaddition Partner | Product Type | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | α-Substituted Enoate | Substituted Cyclopentane | High | High |
| 2 | α-Substituted Thioester | Substituted Cyclopentane | High | Very High |
| 3 | Unsubstituted Enoate | Substituted Cyclopentane | Moderate | Moderate |
| 4 | Methacrylonitrile | Substituted Cyclopentane | Moderate | Low |
A significant advantage of the formal [3+2] cycloaddition of cyclopropyl ketones is the ability to construct sterically congested quaternary carbon stereocenters. rsc.org The visible light photocatalytic method, particularly with α-substituted enoates, enables the rapid and diastereoselective formation of cyclopentanes bearing quaternary carbons. nih.govacs.org This is of great importance in organic synthesis, as the creation of such stereocenters is a persistent challenge. nih.govnih.gov The reaction proceeds in a way that the stereochemical information from the initial cyclopropane can be lost upon ring-opening to a non-stereogenic radical anion intermediate, yet the subsequent cyclization can proceed with high diastereoselectivity to form the final product. nih.gov This allows for the controlled synthesis of complex, three-dimensional scaffolds from readily available starting materials. rsc.org
Ring-Opening Reactions of the Cyclopropyl Moiety
The cleavage of the cyclopropane ring is the key step that enables the cycloaddition pathways described above. nih.govacs.org This ring-opening can be initiated through several mechanisms. In the context of photocatalysis and SmI₂-mediated reactions, the process begins with the formation of a ketyl radical. This radical species is unstable and readily undergoes homolytic cleavage of one of the cyclopropyl C-C bonds to relieve ring strain, resulting in a more stable, open-chain enolate/radical intermediate. nih.govnih.gov
Alternatively, under electrophilic conditions, the carbonyl oxygen can be activated by a Lewis acid. This activation facilitates the nucleophilic attack on the cyclopropane ring or promotes ring-opening to form a stabilized cationic intermediate, which can then react further. rsc.org The regioselectivity of the ring-opening is often controlled by the substituents on the cyclopropane ring, with cleavage typically occurring at the most substituted or electronically biased bond to form the most stable radical or ionic intermediate. nih.govresearchgate.net
Asymmetric Catalytic Ring-Opening with Various Nucleophiles (e.g., β-Naphthols)
A significant advancement in the study of cyclopropyl ketones is their catalytic asymmetric ring-opening reaction with nucleophiles like β-naphthols. rsc.org Research has demonstrated that a chiral N,N'-dioxide-scandium(III) complex can effectively catalyze this transformation. rsc.orgresearchgate.net In this process, various aromatic or vinyl-substituted cyclopropyl ketones react with 2-naphthols to produce chiral β-naphthol derivatives. rsc.org
The reaction is typically performed in the presence of 10 mol% of a chiral complex generated in situ from scandium(III) triflate (Sc(OTf)₃) and a chiral N,N'-dioxide ligand. researchgate.net This catalytic system has proven efficient, affording the desired products in good yields, which can be as high as 99%, and with good to excellent enantioselectivities, reaching up to 97% ee. rsc.orgresearchgate.net The reaction demonstrates that even a mixture of 2-naphthol (B1666908) substrates does not compromise the efficiency of the catalytic system. rsc.org
The general transformation is notable for its ability to construct chiral skeletons that are of interest in synthetic chemistry. researchgate.netscispace.com The enantioselective Friedel-Crafts type alkylation of β-naphthols with these activated cyclopropanes provides an efficient pathway to γ-naphthyl butyric acid frameworks. researchgate.net
Table 1: Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols rsc.orgresearchgate.net The following data represents the reaction for various substituted cyclopropyl ketones as reported in the literature.
| R¹ Group of Ketone | Nucleophile | Catalyst System | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Phenyl | 2-Naphthol | L-PiPr₃-Sc(OTf)₃ | 99% | 93% |
| 4-Methylphenyl | 2-Naphthol | L-PiPr₃-Sc(OTf)₃ | 99% | 94% |
| 4-Methoxyphenyl | 2-Naphthol | L-PiPr₃-Sc(OTf)₃ | 92% | 93% |
| 4-Chlorophenyl | 2-Naphthol | L-PiPr₃-Sc(OTf)₃ | 99% | 97% |
| 2-Naphthyl | 2-Naphthol | L-PiPr₃-Sc(OTf)₃ | 95% | 95% |
Transition Metal-Catalyzed Ring-Opening Reactions (e.g., Nickel-Catalyzed Borylation)
Transition metals, particularly nickel, have been employed to catalyze the ring-opening of cyclopropyl ketones. acs.orgnih.gov A notable example is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones using bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgresearchgate.netfigshare.com This reaction yields 4-oxoalkylboronates, which are versatile intermediates in organic synthesis. acs.orgorganic-chemistry.org
Initial attempts using standard nickel/phosphine (B1218219) catalyst systems gave moderate yields. acs.org However, optimization of the reaction conditions revealed that using an N-heterocyclic carbene (NHC) ligand, specifically IMes·HCl, with Ni(cod)₂ as the nickel source and potassium methoxide (MeOK) as the base, significantly improves the yield. organic-chemistry.org The reaction mechanism is proposed to involve the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, forming an oxanickelacycle intermediate, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination. acs.orgorganic-chemistry.org
This methodology is highly effective for aryl cyclopropyl ketones, with various substituted aromatic rings affording high yields of the corresponding 4-oxoalkylboronates. organic-chemistry.org Conversely, the reaction is less efficient for alkyl cyclopropyl ketones, which are considered less reactive due to their more electron-rich nature compared to their aryl counterparts. acs.org
Table 2: Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones acs.orgorganic-chemistry.org The following data is for the reaction of various aryl cyclopropyl ketones with bis(pinacolato)diboron.
| Aryl Group of Ketone | Catalyst System | Yield of 4-Oxoalkylboronate |
|---|---|---|
| Phenyl | Ni(cod)₂ / IMes·HCl / MeOK | 92% |
| 4-Methylphenyl | Ni(cod)₂ / IMes·HCl / MeOK | 92% |
| 4-Methoxyphenyl | Ni(cod)₂ / IMes·HCl / MeOK | 88% |
| 4-(Trifluoromethyl)phenyl | Ni(cod)₂ / IMes·HCl / MeOK | 79% |
Radical Chemistry Associated with Cyclopropyl Ketyl Radicals
The radical chemistry of cyclopropyl ketones offers another distinct pathway for transformation, centered around the formation and reaction of cyclopropyl ketyl radicals. nih.gov These radical anions can be generated via a one-electron reduction of an aryl cyclopropyl ketone, a process that can be initiated by visible light photocatalysis using a system such as Ru(bpy)₃²⁺ in the presence of a Lewis acid and an amine. nih.gov
Once formed, the cyclopropyl ketyl radical anion is prone to undergo a rapid ring-opening fragmentation. nih.gov This cleavage results in the formation of a more stable distonic radical anion, where the radical and anionic centers are separated. nih.gov The rate of this ring-opening is influenced by factors such as the stability of the initial radical; substituents that stabilize the radical tend to decrease the rate of rearrangement.
The resulting distonic radical anion is a key intermediate that can participate in further reactions. For instance, it has been exploited in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane ring systems. nih.gov This process involves the sequential cyclization of the distonic radical anion onto the olefin, followed by loss of an electron to yield the final cyclopentane product. nih.gov This demonstrates the utility of cyclopropyl ketyl radicals as intermediates for constructing complex cyclic structures. nih.gov
Mechanistic Investigations of Reactions Involving 2 Bromo 1 Cyclopropylpentan 1 One
Elucidation of Halogenation Mechanisms
The synthesis of 2-Bromo-1-cyclopropylpentan-1-one from its parent ketone, 1-cyclopropylpentan-1-one, is a key transformation that involves the formation of enol or enolate intermediates. The regioselectivity and efficiency of this bromination are highly dependent on the reaction conditions.
Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. masterorganicchemistry.com The mechanism for the formation of 2-Bromo-1-cyclopropylpentan-1-one begins with the protonation of the carbonyl oxygen of 1-cyclopropylpentan-1-one by an acid catalyst (e.g., HBr, AcOH). masterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.
The subsequent and rate-determining step is the removal of an α-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst) to form a nucleophilic enol intermediate. libretexts.org This enol then attacks an electrophilic bromine source, like molecular bromine (Br₂), in a fast step. masterorganicchemistry.com A final deprotonation of the resulting oxonium ion by a weak base regenerates the carbonyl and yields the α-bromo ketone product, 2-Bromo-1-cyclopropylpentan-1-one. libretexts.org
Alternatively, in the presence of a strong base, a ketone can be deprotonated at the α-position to form an enolate anion. masterorganicchemistry.com For complete and irreversible conversion of a ketone to its enolate, a very strong base with a pKₐ significantly higher than that of the ketone's α-proton (typically pKₐ > 25) is required, such as lithium diisopropylamide (LDA). libretexts.orglibretexts.org The resulting enolate is a potent nucleophile that can react with various electrophiles.
Modern synthetic protocols often avoid the direct use of hazardous molecular bromine by generating it in situ. This is frequently achieved through the oxidation of a more benign bromine source, such as ammonium (B1175870) bromide (NH₄Br) or hydrobromic acid (HBr). researchgate.netgoogle.com Oxidants like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂) are commonly employed for this purpose. researchgate.netresearchgate.net
In a typical process using H₂O₂ and HBr, the hydrogen peroxide oxidizes HBr to elemental bromine (Br₂). google.comresearchgate.net This newly formed bromine then participates in the acid-catalyzed halogenation mechanism as described above. The key advantage is that the reactive, hazardous halogen is generated in controlled amounts throughout the reaction, and water is the primary byproduct, aligning with the principles of green chemistry. google.com Using Oxone® with a bromide salt like NH₄Br in a solvent such as methanol (B129727) offers a stable, water-soluble, and cost-effective system for the α-bromination of ketones. researchgate.net
Table 1: Comparison of Oxidative Systems for Ketone Bromination
| Bromide Source | Oxidant | Key Advantages |
|---|---|---|
| Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | High bromine atom utilization (~100%); water is the only byproduct. google.comresearchgate.net |
| Ammonium Bromide (NH₄Br) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Solid, easily handled reagent; reaction proceeds at ambient temperature. researchgate.net |
This table presents generalized data for ketone bromination systems applicable to the synthesis of 2-Bromo-1-cyclopropylpentan-1-one.
The bromination of an unsymmetrical ketone like 1-cyclopropylpentan-1-one can lead to two different regioisomers, as deprotonation can occur at either the α-methine of the cyclopropyl (B3062369) group or the α-methylene of the butyl group. The product distribution is governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orgpressbooks.pub
Kinetic Control : This regime favors the product that is formed fastest. It typically involves using a strong, sterically hindered base (like LDA) at low temperatures with short reaction times. bham.ac.uk These conditions lead to the irreversible removal of the most accessible proton. For 1-cyclopropylpentan-1-one, the α-methylene protons are sterically less hindered than the α-methine proton on the cyclopropyl ring, leading to the preferential formation of the kinetic enolate and subsequently, 2-Bromo-1-cyclopropylpentan-1-one.
Thermodynamic Control : This regime favors the most stable product. It is achieved under conditions that allow the reaction to be reversible, such as higher temperatures, weaker bases, and longer reaction times, enabling an equilibrium to be established. pressbooks.pubbham.ac.uk The thermodynamic enolate is the more substituted one, as it leads to a more substituted (and thus more stable) double bond. In this case, deprotonation of the α-methine proton on the cyclopropyl ring would form the more substituted enolate, which would be favored under thermodynamic control.
Table 2: Conditions for Regioselective Enolate Formation
| Control Type | Conditions | Favored Enolate of 1-cyclopropylpentan-1-one |
|---|---|---|
| Kinetic | Strong, hindered base (e.g., LDA), low temperature (-78 °C), short reaction time. bham.ac.uk | Deprotonation at the less substituted α-methylene position. |
| Thermodynamic | Weaker base (e.g., NaH, alkoxides), higher temperature (e.g., 25 °C), longer reaction time. bham.ac.uk | Deprotonation at the more substituted α-methine position. |
This table outlines general principles applied to the specific case of 1-cyclopropylpentan-1-one.
Detailed Cycloaddition Reaction Mechanisms
2-Bromo-1-cyclopropylpentan-1-one can serve as a precursor in more complex transformations, including those that proceed via radical or organometallic intermediates.
The reduction of α-halo ketones like 2-Bromo-1-cyclopropylpentan-1-one can be initiated by a one-electron reducing agent, such as a d⁶ or d¹ transition metal complex or via electrochemical methods. wikipedia.org The process begins with the transfer of a single electron to the α-bromo ketone, forming a radical anion intermediate. wikipedia.orgchemrxiv.org
This radical anion is generally unstable and undergoes rapid fragmentation, cleaving the weak carbon-bromine bond to yield a halide anion (Br⁻) and an organic radical. wikipedia.org A second one-electron reduction of this organic radical by another equivalent of the reducing agent leads to the formation of a metal enolate. wikipedia.org This site-specific generation of an enolate allows for subsequent reactions like alkylation or aldol (B89426) additions. The formation of cyclopropyl radical anions is a known process, though they can be prone to ring-opening reactions under certain conditions. researchgate.net
Metal-catalyzed reactions offer powerful methods for forming new carbon-carbon bonds. A plausible, though not explicitly documented for this specific molecule, pathway for 2-Bromo-1-cyclopropylpentan-1-one could involve an intramolecular oxidative cyclization, likely catalyzed by palladium. Such processes are well-established for constructing fused ring systems. acs.org
A hypothetical catalytic cycle would begin with the oxidative addition of the C-Br bond of 2-Bromo-1-cyclopropylpentan-1-one to a low-valent palladium(0) complex, forming a Pd(II)-alkyl intermediate. If the pentyl chain contains a site of unsaturation, an intramolecular carbopalladation could occur, where the organopalladium species adds across the double or triple bond, forming a new ring. The final step would involve a process like β-hydride elimination or reductive elimination to release the cyclized organic product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. An oxidant is often required to facilitate the regeneration of the active catalyst in many oxidative C-H activation/cyclization reactions. acs.org
Factors Influencing Catalyst Stabilization and Turnover in Metal-Mediated Cycloadditions
The efficiency and selectivity of metal-mediated cycloaddition reactions are critically dependent on the stability of the catalyst and its ability to facilitate multiple reaction cycles, known as turnover. In the context of reactions involving substrates similar to 2-bromo-1-cyclopropylpentan-1-one, several factors have been identified as key influencers of catalyst stabilization and turnover.
Transition metal complexes, particularly those of ruthenium, cobalt, nickel, rhodium, palladium, gold, and copper, are frequently employed as catalysts in [2+2] cycloadditions to synthesize highly substituted cyclobutanes and other four-membered rings. researchgate.net The mechanism of these reactions often proceeds through the formation of metallacyclopentane or metallacyclopentene intermediates, followed by reductive elimination. researchgate.net The stability of these intermediates is paramount for the catalytic cycle to proceed efficiently.
The choice of ligands coordinated to the metal center plays a crucial role in catalyst stabilization. For instance, in a highly enantioselective [2+2] cycloaddition of alkynes with trifluoropyruvate, a dicationic (S)-BINAP-Pd catalyst was utilized. researchgate.net The bidentate phosphine (B1218219) ligand, BINAP, provides a stable coordination environment for the palladium center, enabling high catalyst loading and turnover. Similarly, the photoelectrochemical properties of complexes like Ru(bpy)₃²⁺ can be harnessed to facilitate cycloadditions through single-electron reduction or oxidation pathways, highlighting the importance of the ligand sphere in dictating the catalytic mechanism. researchgate.net
The nature of the substrates themselves can also impact catalyst performance. In Ru-catalyzed [2+2] cycloadditions between bicyclic alkenes and alkynyl halides, the presence of a halide on the alkyne was found to enhance its reactivity. researchgate.net This suggests that electronic effects within the substrate can influence the rate-determining steps of the catalytic cycle. Furthermore, the use of a copper salt/amine system in the thermal reaction of 1,4-bisallenes effectively suppressed undesired side reactions, leading to the selective formation of the desired bicyclo[4.2.0] product. researchgate.net This demonstrates how the reaction conditions and additives can contribute to catalyst stability and product selectivity by influencing the relative energies of different reaction pathways.
| Factor | Influence on Catalyst Stabilization and Turnover | Example |
| Ligand Nature | Provides a stable coordination environment, influences electronic properties of the metal center, and can induce asymmetry. | (S)-BINAP in Pd-catalyzed cycloadditions enhances enantioselectivity and catalyst longevity. researchgate.net |
| Metal Center | The choice of transition metal dictates the fundamental catalytic activity and preferred mechanistic pathways. | Ru, Co, Ni, Pd, Cu are utilized for various [2+2] cycloadditions. researchgate.net |
| Substrate Electronics | Electron-withdrawing or -donating groups on the substrate can affect the rate of key steps in the catalytic cycle. | Halide moiety on alkynes enhances reactivity in Ru-catalyzed cycloadditions. researchgate.net |
| Reaction Conditions | Additives and solvent can suppress side reactions and stabilize the active catalytic species. | Copper salt/amine system suppresses researchgate.netresearchgate.net sigmatropic rearrangement in bisallene reactions. researchgate.net |
| Intermediate Stability | The stability of key intermediates, such as metallacycles, is crucial for efficient catalyst turnover. | Most metal-catalyzed [2+2] cycloadditions proceed via metallacyclopentene or metallacyclopentane intermediates. researchgate.net |
Mechanistic Insights into Ring-Opening Reactions
The ring-opening of cyclopropyl ketones is a synthetically valuable transformation that can be influenced by various catalytic systems. Understanding the mechanistic pathways of these reactions is crucial for controlling their regio- and stereoselectivity.
Catalytic Pathways in Asymmetric Ring-Opening Reactions
In the context of ring-opening reactions of cyclopropyl derivatives, particularly those involving tandem processes like Heck-ring-opening, the presence and nature of directing groups on the substrate play a pivotal role in determining the reaction's outcome. nih.govnih.gov
Experimental and computational studies on alkenyl cyclopropyl diols have shed light on the mechanistic intricacies of palladium-catalyzed tandem Heck-ring-opening reactions. nih.govnih.gov A key finding from these studies is the dual role of the hydroxyl group in controlling the regio- and stereoselectivity of the cyclopropane (B1198618) ring-opening. nih.gov The presence of a free hydroxyl group is often mandatory to direct the diastereoselectivity of the initial Heck addition step, which in turn dictates the mode of the subsequent ring-opening. nih.gov
For instance, in the palladium-catalyzed reaction of certain cyclopropyldiol derivatives, the ring-opening occurs selectively at the C1-C2 bond, leading to the formation of a more substituted organopalladium intermediate. nih.gov This selectivity is observed regardless of the substitution pattern at the C2 position of the cyclopropyl ring, indicating that the reaction proceeds towards the less substituted alcohol. nih.gov Computational studies have corroborated these experimental findings, showing that the diastereoselectivity of the migratory insertion step controls the subsequent ring-opening. nih.gov
The strategic protection of one of the hydroxyl groups in a diol substrate can lead to a reversal of selectivity, further highlighting the directing role of the free hydroxyl group. nih.gov When one of the primary alcohols is selectively protected, the Heck addition and subsequent ring-opening can be directed to occur at the C3 carbon of the cyclopropyl ring. nih.gov This level of control allows for the synthesis of complex molecules with multiple stereocenters as single diastereomers. nih.govnih.gov
Theoretical studies on other ring-opening reactions, such as those of tetrahydrofuran (B95107) by frustrated Lewis pairs (FLPs), also provide valuable mechanistic principles that can be broadly applied. researchgate.net These studies, utilizing density functional theory, have shown that the activation energy of the ring-opening is influenced by factors like the distance between the Lewis acidic and basic centers of the catalyst and the deformation energy of the substrate. researchgate.net The bonding interactions in such reactions are often dominated by donor-acceptor interactions between the catalyst and the substrate. researchgate.net While mechanistically distinct, these findings underscore the importance of understanding the electronic and steric factors that govern the interaction between the catalyst and the substrate in any ring-opening reaction.
| Key Mechanistic Feature | Description | Implication for Selectivity |
| Directing Group | A functional group on the substrate that coordinates to the catalyst and directs the reaction to a specific site. | The free hydroxyl group in cyclopropyldiol derivatives controls the diastereoselectivity of the initial Heck addition, which in turn dictates the regioselectivity of the ring-opening. nih.gov |
| Migratory Insertion | The insertion of one reactant (e.g., an alkene) into a metal-carbon bond of another reactant. | The diastereoselectivity of this step, influenced by the directing group, determines the subsequent C-C bond cleavage in the cyclopropane ring. nih.gov |
| Substrate Conformation | The spatial arrangement of the substrate that is most favorable for the reaction to occur. | Conformations that allow for effective conjugation between the cyclopropyl core and an alkenyl moiety are favored for the insertion reaction. nih.gov |
| Selective Bond Cleavage | The preferential breaking of one C-C bond in the cyclopropane ring over others. | In the studied cyclopropyldiol systems, the C1-C2 bond is selectively cleaved, leading to a more substituted organometallic intermediate. nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 1 Cyclopropylpentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-1-cyclopropylpentan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2-Bromo-1-cyclopropylpentan-1-one is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the unique electronic nature of the cyclopropyl (B3062369) ring.
Predicted ¹H NMR Data for 2-Bromo-1-cyclopropylpentan-1-one:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα (CH-Br) | 4.2 - 4.5 | Triplet (t) | 6.5 - 7.5 |
| Hβ (CH₂-CH-Br) | 1.8 - 2.0 | Sextet | ~7.0 |
| Hγ (CH₂-CH₃) | 1.4 - 1.6 | Sextet | ~7.3 |
| Hδ (CH₃) | 0.9 - 1.1 | Triplet (t) | ~7.4 |
| Cyclopropyl (CH) | 2.0 - 2.3 | Multiplet (m) | - |
| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet (m) | - |
The proton alpha to the bromine (Hα) is expected to be the most downfield-shifted aliphatic proton due to the strong deshielding effect of the adjacent halogen. The protons of the pentyl chain will show characteristic splitting patterns based on their neighboring protons. The cyclopropyl protons will appear as complex multiplets in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Bromo-1-cyclopropylpentan-1-one will give a distinct signal.
Predicted ¹³C NMR Data for 2-Bromo-1-cyclopropylpentan-1-one:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 210 |
| C-Br | 35 - 45 |
| Cβ (CH₂-CH-Br) | 30 - 40 |
| Cγ (CH₂-CH₃) | 20 - 30 |
| Cδ (CH₃) | 10 - 15 |
| Cyclopropyl (CH) | 15 - 25 |
| Cyclopropyl (CH₂) | 5 - 15 |
The carbonyl carbon is the most deshielded and will appear at the lowest field. The carbon attached to the bromine will also be significantly downfield. The carbons of the pentyl chain and the cyclopropyl ring will have characteristic chemical shifts in the aliphatic region.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would show a cross-peak between the Hα proton and the Hβ protons, and sequentially along the pentyl chain. It would also help in deciphering the complex spin systems within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the ¹H signal of the Hα proton to the ¹³C signal of the C-Br carbon. nih.gov This is crucial for assigning the carbons in the pentyl chain and the cyclopropyl group. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of 2-Bromo-1-cyclopropylpentan-1-one and for confirming its identity. The gas chromatogram would show a single major peak if the sample is pure, and the retention time of this peak can be used as an identifying characteristic. The mass spectrum associated with this peak would provide the molecular weight and fragmentation pattern.
Predicted Mass Spectrometry Data for 2-Bromo-1-cyclopropylpentan-1-one:
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of approximately equal intensity.
Predicted Fragmentation Pattern:
| m/z | Fragment Ion |
| [M]⁺, [M+2]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of a bromine radical |
| [C₃H₅CO]⁺ | Cyclopropylcarbonyl cation |
| [C₅H₁₁]⁺ | Pentyl cation |
| [C₃H₅]⁺ | Cyclopropyl cation |
The fragmentation pattern would likely involve the loss of the bromine atom, cleavage of the pentyl chain, and fragmentation of the cyclopropyl ring. The presence of the characteristic isotopic pattern of bromine in fragment ions containing the bromine atom would be a key diagnostic feature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands for 2-Bromo-1-cyclopropylpentan-1-one:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1710 | C=O stretch | Ketone |
| 3080 - 3000 | C-H stretch | Cyclopropyl C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H |
| 1465, 1380 | C-H bend | Aliphatic C-H |
| ~1020 | C-C stretch | Cyclopropyl ring |
| 650 - 550 | C-Br stretch | Alkyl bromide |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone. The spectrum would also show characteristic absorptions for the C-H bonds of the cyclopropyl ring and the aliphatic pentyl chain. The C-Br stretching vibration would appear in the fingerprint region at a lower wavenumber. The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy of 2-Bromo-1-cyclopropylpentan-1-one
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. For an α-bromoketone like 2-Bromo-1-cyclopropylpentan-1-one, the UV-Vis spectrum is expected to be characterized by specific electronic transitions associated with its chromophores, primarily the carbonyl group (C=O) and the influence of the adjacent cyclopropyl ring and bromine atom.
Expected Spectral Characteristics:
The UV-Vis spectrum of 2-Bromo-1-cyclopropylpentan-1-one is anticipated to display two main absorption bands:
n → π* Transition: A weak absorption band is expected in the region of 270–300 nm. nih.govmasterorganicchemistry.com This transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the same group. Such transitions are characteristically of low molar absorptivity (ε).
π → π* Transition: A much stronger absorption band is expected at a shorter wavelength, typically below 220 nm. nih.gov This transition corresponds to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group.
The presence of the cyclopropyl group conjugated with the carbonyl group can influence the position and intensity of these absorption bands. The unique electronic properties of the cyclopropane (B1198618) ring, which exhibits some degree of π-character, can lead to a bathochromic (red) shift of the π → π* transition compared to a simple acyclic ketone. researchgate.netacs.org The α-bromo substituent is also known to cause a bathochromic shift in the n → π* transition of ketones. uobabylon.edu.iq
Interactive Data Table: Expected UV-Vis Absorption Data for 2-Bromo-1-cyclopropylpentan-1-one
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |
| n → π | 280 - 310 | 50 - 150 | C=O |
| π → π | 200 - 220 | 1,000 - 10,000 | C=O conjugated with cyclopropyl |
Note: The exact values for λmax and ε are predictive and can be influenced by the solvent used for analysis.
X-ray Diffraction (XRD) for Solid-State Structural Determination of 2-Bromo-1-cyclopropylpentan-1-one
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-Bromo-1-cyclopropylpentan-1-one, a single-crystal XRD analysis would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Although specific crystallographic data for 2-Bromo-1-cyclopropylpentan-1-one is not publicly available, the solid-state structure can be predicted based on known structures of other α-bromoketones. The conformation of the molecule will be influenced by steric and electronic factors, including the orientation of the cyclopropyl and butyl groups relative to the carbonyl and the bromine atom.
Expected Solid-State Features:
Halogen Bonding: The bromine atom, having an electrophilic region (σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (C-Br···O=C).
Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be present, where hydrogen atoms from the alkyl chain or cyclopropyl ring interact with the carbonyl oxygen of adjacent molecules.
Dipole-Dipole Interactions: The polar carbonyl group will lead to significant dipole-dipole interactions, contributing to the stability of the crystal lattice.
The interplay of these forces determines the final crystal system, space group, and unit cell dimensions.
Interactive Data Table: Predicted Intermolecular Interactions in Solid 2-Bromo-1-cyclopropylpentan-1-one
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Halogen Bond | C-Br | O=C | 3.0 - 3.5 |
| Hydrogen Bond | C-H (alkyl/cyclopropyl) | O=C | 2.2 - 2.8 (H···O) |
| Dipole-Dipole | C=O | C=O | Dependent on orientation |
| Van der Waals | Various | Various | > 3.5 |
Note: The distances are typical ranges observed in related organic crystal structures.
Other Advanced Analytical Methods (e.g., X-ray Fluorescence Spectral Analysis (XRF))
Beyond UV-Vis and XRD, other advanced analytical techniques can provide valuable information about 2-Bromo-1-cyclopropylpentan-1-one. X-ray Fluorescence (XRF) spectroscopy is a particularly relevant method for this compound.
X-ray Fluorescence (XRF) Spectral Analysis:
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, atoms within the sample are excited, leading to the emission of characteristic secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis.
For 2-Bromo-1-cyclopropylpentan-1-one, XRF would be an excellent method for:
Confirming the Presence of Bromine: XRF can unequivocally detect the presence of bromine in the sample.
Quantitative Analysis: With appropriate calibration standards, XRF can be used to determine the concentration of bromine in a sample, which can be a valuable tool for quality control in synthetic processes. uobabylon.edu.iqglpbio.comnih.gov
The analysis is typically rapid and requires minimal sample preparation.
Interactive Data Table: Elemental Composition of 2-Bromo-1-cyclopropylpentan-1-one and Expected XRF Signals
| Element | Symbol | Atomic Mass (amu) | Percentage by Mass | Characteristic X-ray Emission Lines |
| Carbon | C | 12.011 | 36.83% | Kα |
| Hydrogen | H | 1.008 | 5.56% | Not detectable by XRF |
| Bromine | Br | 79.904 | 48.99% | Kα, Kβ, Lα |
| Oxygen | O | 15.999 | 9.81% | Kα |
Note: The elemental percentages are calculated based on the molecular formula C₉H₁₅BrO.
Theoretical and Computational Studies of 2 Bromo 1 Cyclopropylpentan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular geometries, vibrational frequencies, and electronic properties. In the context of a molecule like 2-Bromo-1-cyclopropylpentan-1-one, DFT calculations would provide a detailed understanding of its electron density distribution, which is fundamental to its physical and chemical properties.
For instance, DFT has been employed to study the reaction mechanisms of similar compounds, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones. rsc.orgscilit.com These studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. Such calculations can reveal the most favorable reaction pathways. rsc.org In a study on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones, DFT was used to investigate the structure-reactivity relationships, identifying key stationary points on the potential energy surface. nih.govmanchester.ac.ukacs.org
Application of Semiempirical Methods in Molecular Studies
While DFT provides high accuracy, it can be computationally expensive for large systems. Semiempirical methods, which incorporate some experimental parameters into the calculations, offer a faster alternative for molecular studies. These methods are particularly useful for screening large numbers of molecules or for preliminary investigations before undertaking more rigorous DFT calculations. For a molecule like 2-Bromo-1-cyclopropylpentan-1-one, semiempirical methods could be used to quickly estimate its geometric and electronic properties.
Prediction and Analysis of Electronic Descriptors
Electronic descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's electronic structure. These descriptors are crucial for understanding and predicting a molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgcureffi.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For an α-bromo ketone, the presence of the electronegative bromine atom and the carbonyl group significantly influences the energies and distributions of the frontier orbitals. The LUMO is often localized on the carbon-bromine antibonding orbital (σ*C-Br) and the carbonyl carbon, making these sites susceptible to nucleophilic attack. cureffi.org
Illustrative Data: Frontier Molecular Orbital Energies of a Related Chalcone
The following table presents the calculated HOMO and LUMO energies for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound with a carbonyl group, which can serve as an example of the type of data generated in FMO analysis. bohrium.com
| Molecular Orbital | Energy (eV) |
| HOMO | -6.21 |
| LUMO | -2.25 |
| HOMO-LUMO Gap | 3.96 |
This data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and is intended for illustrative purposes only.
Dipole Moments and Polarity Assessments
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. Computational methods can accurately predict the dipole moment, which is a valuable indicator of a molecule's interaction with polar solvents and other polar molecules. For 2-Bromo-1-cyclopropylpentan-1-one, the presence of the polar carbonyl (C=O) and carbon-bromine (C-Br) bonds would result in a significant molecular dipole moment.
Illustrative Data: Calculated Dipole Moment of a Related Chalcone
Here is the calculated dipole moment for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bohrium.com
| Property | Value |
| Dipole Moment | 2.57 Debye |
This data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and is intended for illustrative purposes only.
Partial Atomic Charge Distributions
Partial atomic charges represent the distribution of electrons among the atoms in a molecule. These charges are not directly observable but can be calculated using various computational schemes, such as Mulliken population analysis. The partial charges indicate the electrophilic and nucleophilic sites within a molecule. In 2-Bromo-1-cyclopropylpentan-1-one, the carbonyl carbon and the carbon attached to the bromine atom are expected to have positive partial charges, making them electrophilic centers.
Illustrative Data: Mulliken Atomic Charges for a Related Chalcone
The table below shows selected calculated Mulliken atomic charges for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bohrium.com
| Atom | Partial Charge (a.u.) |
| C14 (Carbonyl Carbon) | +0.42 |
| O26 (Carbonyl Oxygen) | -0.38 |
| H27 (Hydroxyl Hydrogen) | +0.26 |
This data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and is intended for illustrative purposes only.
Computational Prediction of Reactivity and Selectivity
Computational chemistry plays a vital role in predicting the reactivity and selectivity of chemical reactions. nih.gov By calculating the activation energies of different possible reaction pathways, chemists can predict which products will be favored. For 2-Bromo-1-cyclopropylpentan-1-one, computational studies could predict its susceptibility to nucleophilic substitution at the α-carbon, reactions involving the carbonyl group, or ring-opening of the cyclopropyl group.
For example, computational studies on α-haloketones have modeled their reactions with nucleophiles, revealing competing pathways like nucleophilic substitution and epoxidation. up.ac.za Similarly, DFT studies on the ring-opening hydroarylation of cyclopropanes have provided insights into the reaction mechanisms and energy barriers. researchgate.net The reactivity of α-bromo ketones is enhanced due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov
Illustrative Data: Calculated Activation Barriers for Cyclopropyl Ketone Reactions
The following table presents calculated activation barriers for the SmI2-catalyzed coupling reactions of different cyclopropyl ketones, illustrating how computational chemistry can be used to compare reactivity. nih.gov
| Substrate | Rate-Determining Step | Activation Barrier (kcal/mol) |
| Cyclohexyl cyclopropyl ketone | Cyclopropyl-fragmentation | 25.4 |
| Phenyl cyclopropyl ketone | Radical-trapping | 24.6 |
| 2,6-Dimethylphenyl cyclopropyl ketone | Cyclopropyl-fragmentation | 23.1 |
This data is for related cyclopropyl ketones and is intended for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including conformational changes. nih.gov This technique calculates the motion of each atom in a molecule over time based on classical mechanics, providing insights into protein function and molecular interactions at a high resolution. nih.gov For a molecule like 2-Bromo-1-cyclopropylpentan-1-one, MD simulations can be instrumental in exploring its potential energy surface and identifying its most stable conformations.
While direct MD studies on 2-Bromo-1-cyclopropylpentan-1-one are not found in the current body of literature, the methodology can be applied to understand its conformational preferences. Such a study would involve defining a force field, which is a set of parameters that describe the potential energy of the molecule's atoms. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time.
Hypothetical Application to 2-Bromo-1-cyclopropylpentan-1-one:
A molecular dynamics simulation of 2-Bromo-1-cyclopropylpentan-1-one would likely focus on the rotational dynamics around the single bonds, particularly the bond connecting the cyclopropyl group to the carbonyl carbon and the bond between the carbonyl carbon and the α-brominated carbon. The interplay between the steric hindrance of the butyl group, the cyclopropyl ring, and the bromine atom, along with electrostatic interactions involving the polar carbonyl group and the carbon-bromine bond, would dictate the accessible conformations.
Computational studies on similar molecules, such as α-haloacetophenones, have shown that the dihedral angle between the carbonyl group and the carbon-halogen bond is a key determinant of conformational energy. beilstein-journals.org For instance, in α-chloro and α-bromoacetophenones, energy minima were found at O=C–C–X dihedral angles of around 110°. beilstein-journals.org It is plausible that similar low-energy conformations exist for 2-Bromo-1-cyclopropylpentan-1-one, influenced by the additional steric and electronic effects of the pentanoyl chain.
Furthermore, research on alkyl cyclopropyl ketones highlights the influence of the alkyl group on the molecule's reactivity and structure. acs.orgnih.gov These studies suggest that alkyl cyclopropyl ketones have high barriers for reduction and fragmentation but experience facile radical trapping due to minimal steric hindrance. nih.govmanchester.ac.uk A molecular dynamics simulation could provide a detailed atomistic view of how the pentyl group in 2-Bromo-1-cyclopropylpentan-1-one influences the flexibility of the molecule and the accessibility of reactive conformations.
Potential Research Findings from MD Simulations:
Were molecular dynamics simulations to be performed on 2-Bromo-1-cyclopropylpentan-1-one, the data generated could be used to construct a free energy landscape. This landscape would map the stable and transient conformations of the molecule, identifying the energy barriers between different states. Such a landscape for a related system, cyclohexane, has been successfully generated using accelerated ab initio molecular dynamics, revealing the chair and twist-boat conformations and the energy barriers between them. nih.gov A similar approach could elucidate the preferred spatial arrangement of the cyclopropyl, pentanoyl, and bromo substituents around the central carbonyl group in 2-Bromo-1-cyclopropylpentan-1-one.
The following table represents a hypothetical summary of data that could be obtained from such a study, illustrating the types of insights that would be sought.
| Conformational Parameter | Hypothetical Value | Significance |
| Dihedral Angle (C-C-C=O) | 120° ± 15° | Describes the orientation of the pentyl chain relative to the carbonyl group. |
| Dihedral Angle (Br-C-C=O) | 115° ± 10° | Indicates the preferred orientation of the bromine atom, impacting reactivity. |
| Energy Barrier for Cyclopropyl Rotation | 5-10 kcal/mol | Quantifies the energy required to rotate the cyclopropyl group, affecting conformational flexibility. |
| Most Stable Conformer Energy | - | Reference energy for comparing the stability of different conformations. |
It is important to reiterate that the table above is illustrative and not based on published experimental or computational data for 2-Bromo-1-cyclopropylpentan-1-one.
Synthetic Applications and Derivatization Strategies of 2 Bromo 1 Cyclopropylpentan 1 One
Utilization as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of α-haloketones makes 2-Bromo-1-cyclopropylpentan-1-one a valuable precursor in the construction of intricate organic molecules. organic-chemistry.org The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov The adjacent carbonyl group can participate in various transformations, including reductions, additions, and condensations. Furthermore, the cyclopropyl (B3062369) group can influence the stereochemical outcome of reactions and can be involved in ring-opening or rearrangement reactions, adding another layer of synthetic versatility. researchgate.net
This compound and its analogs are key starting materials for creating more complex structures. For instance, they can undergo reactions like the Favorskii rearrangement to yield carboxylic acid derivatives or be used in Reformatsky-type reactions. The combination of these reactive sites allows for a stepwise and controlled elaboration of the molecular framework, making it an essential tool for synthetic chemists aiming to build complex natural products or novel organic materials. orgsyn.org
Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocyclic Compounds
A significant application of 2-Bromo-1-cyclopropylpentan-1-one lies in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov The α-bromo ketone moiety is a classic precursor for the Hantzsch thiazole (B1198619) synthesis and related reactions to form other five-membered heterocycles.
Nitrogen-Containing Heterocycles: Reaction with primary amines or other nitrogen nucleophiles can lead to the formation of α-amino ketones, which are themselves versatile intermediates for synthesizing nitrogen-containing rings like pyrazines, imidazoles, or larger benzodiazepine (B76468) structures. nih.govnih.govacs.org
Sulfur-Containing Heterocycles: Thioamides, thioureas, and other sulfur nucleophiles readily react with 2-Bromo-1-cyclopropylpentan-1-one to afford thiazoles, thiophenes, and other sulfur-containing ring systems. osi.lv
Oxygen-Containing Heterocycles: The reaction with oxygen nucleophiles can lead to the formation of furans, oxazoles, and other oxygen-containing heterocycles. For example, the reaction with a carboxylic acid followed by cyclization can yield furanone derivatives. nih.gov
The following table provides a summary of some heterocyclic systems that can be synthesized from α-bromo ketones:
| Heterocycle Class | Reagent Type | Resulting Heterocycle |
| Nitrogen-Containing | Amines, Amidines | Imidazoles, Pyrazines |
| Sulfur-Containing | Thioamides, Thioureas | Thiazoles, Thiophenes |
| Oxygen-Containing | Carboxylic Acids, Amides | Furans, Oxazoles |
Formation of Carbonyl Compounds with Expanded Ring Systems (e.g., Cyclopentanes)
The strained three-membered ring of the cyclopropyl group in 2-Bromo-1-cyclopropylpentan-1-one can be exploited in ring-expansion reactions to generate larger carbocyclic systems. Under specific reaction conditions, often promoted by Lewis or Brønsted acids, the cyclopropyl ring can undergo cleavage and rearrangement.
One notable transformation is the formal [3+2] cycloaddition or rearrangement pathways that can lead to the formation of cyclopentane (B165970) or cyclopentenone derivatives. researchgate.net For example, the treatment of similar cyclopropyl ketones with certain reagents can induce a rearrangement cascade, ultimately expanding the three-membered ring into a five-membered one. This strategy provides a powerful method for constructing cyclopentanoid cores, which are prevalent in many natural products and biologically active compounds.
Generation of Highly Functionalized Alkylboronates and Related Intermediates
Recent advancements in organic synthesis have highlighted the utility of α-bromoboronates as versatile intermediates. acs.org While direct conversion of 2-Bromo-1-cyclopropylpentan-1-one to a boronate at the bromine-bearing carbon might be challenging, related α-bromo carbonyl compounds can be precursors to these valuable reagents. The resulting alkylboronates, particularly those bearing a cyclopropyl group, can participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds. researchgate.net
This approach allows for the introduction of the cyclopropylpentanone motif onto various aromatic and aliphatic scaffolds. The generation of these boron-containing intermediates significantly broadens the synthetic utility of the parent α-bromo ketone, enabling its incorporation into more complex and diverse molecular architectures. acs.org
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The reactive nature of 2-Bromo-1-cyclopropylpentan-1-one makes it an excellent candidate for inclusion in such reaction cascades. nih.gov
For example, it can participate in MCRs for the synthesis of highly substituted heterocyclic systems. An MCR could involve the initial reaction of the α-bromo ketone with a nucleophile, followed by an in-situ cyclization with another component. This approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials, streamlining the synthetic process and avoiding the isolation of intermediate products.
Role in the Synthesis of Advanced Pharmaceutical Intermediates and Precursors
The structural motifs accessible from 2-Bromo-1-cyclopropylpentan-1-one are of significant interest in medicinal chemistry. The cyclopropyl group is a common feature in many drug molecules, often introduced to improve metabolic stability, binding affinity, or other pharmacokinetic properties. The ability to use this compound to construct complex and diverse molecular scaffolds makes it a valuable tool in the synthesis of advanced pharmaceutical intermediates. nih.govnih.gov
The synthetic versatility of 2-Bromo-1-cyclopropylpentan-1-one allows for its use in various strategies aimed at producing pharmacologically relevant scaffolds. nih.gov Key strategies include:
Scaffold Hopping and Diversification: By reacting the α-bromo ketone with a library of nucleophiles, a diverse set of derivatives can be generated. This allows for rapid exploration of the chemical space around a particular pharmacophore.
Fragment-Based Drug Discovery: The cyclopropylpentanone core can serve as a starting point for fragment-based approaches, where it is elaborated and combined with other fragments to build potent and selective drug candidates.
Synthesis of Privileged Structures: As previously discussed, this compound is a precursor to various heterocyclic systems that are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets. nih.govnih.gov
The following table lists some of the key reactions and the resulting pharmacologically relevant intermediates that can be derived from α-bromo ketones:
| Reaction Type | Intermediate Formed | Potential Therapeutic Area |
| Nucleophilic Substitution with Amines | α-Amino Ketones | CNS disorders, Antivirals |
| Hantzsch Thiazole Synthesis | Substituted Thiazoles | Anticancer, Anti-inflammatory |
| Paal-Knorr Furan Synthesis | Substituted Furans | Antibacterial, Antifungal |
Preparation of α-Amino Carbonyl Compounds as Key Intermediates
The conversion of α-haloketones into α-amino carbonyl compounds is a cornerstone of synthetic organic chemistry, providing access to a class of molecules that serve as crucial building blocks for a variety of more complex structures, including nitrogen-containing heterocycles and 2-amino alcohols. colab.wscolab.ws The compound 2-Bromo-1-cyclopropylpentan-1-one possesses the classic α-bromo ketone motif, making it an ideal substrate for derivatization into α-amino ketones through nucleophilic substitution reactions.
The primary strategy for synthesizing α-amino ketones from 2-Bromo-1-cyclopropylpentan-1-one involves the direct displacement of the bromide atom by a nitrogen-based nucleophile. This reaction follows a standard S_N2 pathway, where the nitrogen atom of the amine attacks the carbon atom bearing the bromine, leading to the expulsion of the bromide ion and the formation of a new carbon-nitrogen bond. This method is one of the oldest and most fundamental approaches to α-amino acid and ketone synthesis. libretexts.org
The versatility of this method allows for the introduction of a wide range of amino functionalities, depending on the choice of the nitrogen nucleophile. The reaction can be performed with ammonia, primary amines, or secondary amines to yield primary, secondary, or tertiary α-amino ketones, respectively.
A generalized reaction scheme is presented below:
Scheme 1: General Synthesis of α-Amino Ketones from 2-Bromo-1-cyclopropylpentan-1-oneWhere R1 and R2 can be hydrogen, alkyl, or aryl groups.
The products of these reactions, α-amino-1-cyclopropylpentan-1-one derivatives, are valuable synthetic intermediates. The presence of both a ketone and an amine functional group in close proximity allows for a multitude of subsequent transformations, making them key precursors in medicinal and materials chemistry. colab.wsresearchgate.net
The following table details the expected products from the reaction of 2-Bromo-1-cyclopropylpentan-1-one with various amine nucleophiles, based on established principles of nucleophilic substitution.
Table 1: Derivatization of 2-Bromo-1-cyclopropylpentan-1-one with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Name | Product Structure | Product Name |
| NH₃ | Ammonia | ![]() | 2-Amino-1-cyclopropylpentan-1-one |
| CH₃NH₂ | Methylamine | ![]() | 1-Cyclopropyl-2-(methylamino)pentan-1-one |
| (CH₃)₂NH | Dimethylamine | ![]() | 1-Cyclopropyl-2-(dimethylamino)pentan-1-one |
| C₆H₅NH₂ | Aniline | ![]() | 1-Cyclopropyl-2-(phenylamino)pentan-1-one |
Research Findings:
While specific literature detailing the synthesis of α-amino carbonyl compounds directly from 2-Bromo-1-cyclopropylpentan-1-one is not prevalent, extensive research on analogous α-bromo ketones confirms the viability of this synthetic route. The reaction conditions typically involve mixing the α-bromo ketone with an excess of the amine in a suitable solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), often at room temperature or with gentle heating. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is commonly added to neutralize the hydrogen bromide (HBr) generated during the reaction, which prevents the protonation of the amine nucleophile.
The resulting α-amino carbonyl compounds are significant not only for their biological potential but also as intermediates for further synthetic manipulations. For instance, the ketone moiety can be reduced to a hydroxyl group to form 2-amino-1-cyclopropylpentan-1-ol derivatives, which are important chiral building blocks. The amino group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are scaffolds found in numerous pharmacologically active compounds. colab.ws
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




